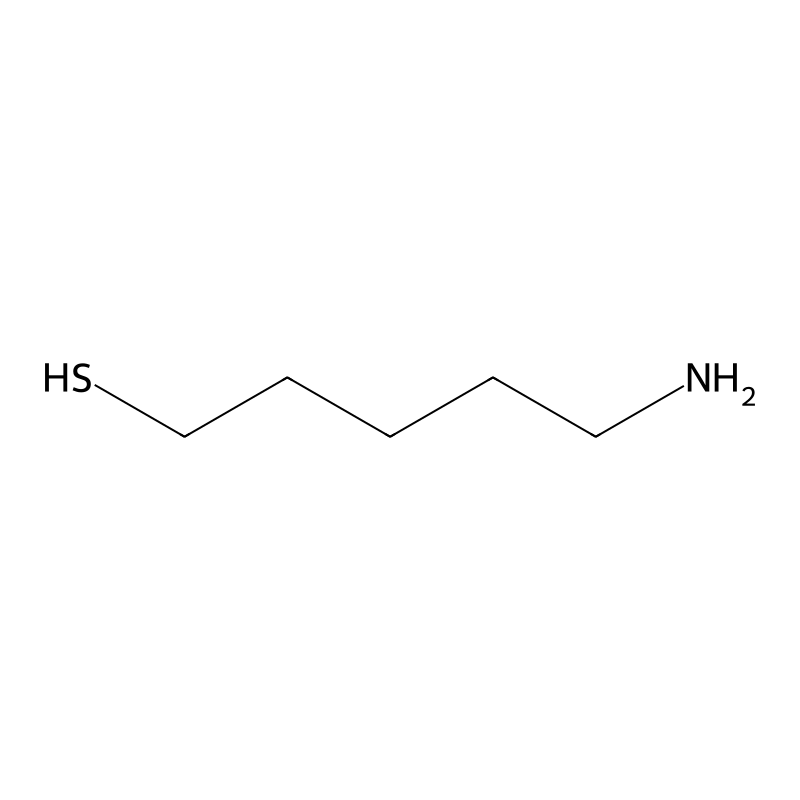

5-Aminopentane-1-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Aminopentane-1-thiol, also referred to as 5-aminopentyl mercaptan, is an organic compound with the molecular formula CHNS. This compound features both an amino group (-NH) and a thiol group (-SH) attached to a pentane chain, making it a member of the thiol and amine classes. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including chemistry, biology, and medicine.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives when reacted with acyl chlorides or anhydrides.

These reactions are essential for its utility in organic synthesis and medicinal chemistry.

5-Aminopentane-1-thiol exhibits notable biological activity, primarily due to its thiol group. This group allows it to form covalent bonds with cysteine residues in proteins, potentially altering their function. Its interactions may modulate enzyme activity and influence cellular signaling pathways. Research has indicated its potential therapeutic applications, particularly in targeting thiol-containing enzymes and studying enzyme mechanisms.

The synthesis of 5-Aminopentane-1-thiol can be achieved through various methods:

- Laboratory Synthesis: One common method involves the reaction of 2-(5-bromopentyl)isoindoline-1,3-dione with potassium thioacetate in tetrahydrofuran (THF). The reaction mixture is then subjected to hydrolysis to yield the desired compound.

- Industrial Production: In industrial settings, large-scale synthesis typically follows similar reaction conditions but is optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.

5-Aminopentane-1-thiol has diverse applications across several domains:

- Chemistry: It serves as a building block in organic synthesis and acts as a ligand in coordination chemistry.

- Biology: The compound is utilized in enzyme mechanism studies and protein modifications due to its reactive thiol group.

- Medicine: It is investigated for potential drug development applications, particularly concerning thiol-containing enzymes.

- Industry: It finds use in producing polymers, coatings, and stabilizers for various formulations.

The interactions of 5-Aminopentane-1-thiol with biological molecules are significant for understanding its mechanism of action. Its thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction is crucial for modulating enzyme activity and influencing protein-protein interactions.

Several compounds share structural similarities with 5-Aminopentane-1-thiol:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Aminobutane-1-thiol | CHNS | Shorter chain length; less steric hindrance |

| 6-Aminohexane-1-thiol | CHNS | Longer chain; different reactivity profile |

| 8-Aminooctane-1-thiol | CHNS | Increased flexibility; distinct properties |

| 11-Aminoundecane-1-thiol | CHNS | Longer chain; unique applications |

Uniqueness

5-Aminopentane-1-thiol is unique due to its specific chain length that balances flexibility and steric hindrance. This balance influences its reactivity and binding properties compared to shorter or longer chain thiols. Its combination of an amino group and a thiol group on a pentane backbone imparts distinct chemical reactivity and biological activity, making it valuable across various research and industrial applications.

Novel Approaches in Thiol-Amine Functional Group Integration

The simultaneous incorporation of thiol and amine functionalities into a pentane backbone requires precise control over reaction pathways to avoid undesired side reactions such as disulfide formation or amine oxidation. A breakthrough method involves the hydrothiolation of allylamines using external electric fields (EEFs) as green catalysts. This approach enables regioselective addition of thiols to allylamines, favoring either Markovnikov or anti-Markovnikov products depending on the EEF orientation. For instance, applying an EEF along the F–X axis accelerates Markovnikov addition, achieving >90% selectivity under solvent-free conditions.

Another innovative strategy leverages reductive amination of dihydropyran derivatives. Biomass-derived dihydropyran undergoes hydration to form 2-hydroxytetrahydropyran (2-HTHP), which is subsequently converted to 5-amino-1-pentanol via hydrotalcite-based Ni-Mg₃AlO catalysts. The thiol group is then introduced through a bromo intermediate, yielding 5-aminopentane-1-thiol with an overall yield of 72%. This method avoids toxic reagents and utilizes renewable feedstocks, aligning with circular economy principles.

A patent-pending approach employs bromo-thioacetate intermediates for sequential functionalization. 2-(5-Bromopentyl)isoindoline-1,3-dione reacts with potassium thioacetate in tetrahydrofuran, followed by hydrazine hydrate-mediated deprotection, to produce 5-aminopentane-1-thiol in 99% yield at the intermediate step. This method’s scalability and mild reaction conditions (≤120°C) make it industrially viable.

*Intermediate step yield.

Green Chemistry Protocols for Aliphatic Thiolamine Synthesis

Sustainable synthesis of 5-aminopentane-1-thiol emphasizes atom economy, renewable catalysts, and benign solvents. The hydrotalcite-based Ni-Mg₃AlO catalytic system exemplifies this, operating at 60°C with molecular hydrogen (2 MPa) to achieve 85% yield in the reductive amination step. Characterization studies reveal that Ni nanoparticles (4.8 nm size) on Mg₃AlO enhance hydrogenation efficiency while minimizing metal leaching.

A solvent-free maleic anhydride derivatization route enables rapid succination of thiols. Maleic anhydride reacts with 5-aminopentane-1-thiol in diethyl ether, forming thioether adducts via Michael addition. This method achieves 79% conversion in 2 hours, with the anhydride acting as both reactant and acid scavenger. The use of diethyl ether, a low-boiling-point solvent, simplifies product isolation and reduces energy consumption.

Single-pot coprecipitation techniques have also been adapted for thiolamine synthesis. For example, iron thiomalate metal-organic frameworks (Fe-TA MOFs) synthesized via green coprecipitation exhibit high surface areas (1223 mg/g adsorption capacity) and serve as templates for thiol-amine coupling. The amorphous Fe-TA structure facilitates ligand exchange, enabling one-step integration of thiol and amine groups without hazardous by-products.

Post-Synthetic Functionalization Strategies for Tailored Derivatives

Post-synthetic modifications of 5-aminopentane-1-thiol focus on enhancing its applicability in drug delivery and polymer chemistry. Succination via maleic anhydride introduces carboxylate groups, enabling pH-responsive behavior. Reaction kinetics studies show that maleic anhydride reacts with the thiol group within 30 minutes, forming stable thioether bonds confirmed by MALDI-TOF spectra ([M+H]⁺ = 238.0488). This derivatization improves aqueous solubility and enables conjugation with bioactive molecules.

Bromo-alkylation of the amine group allows for further functionalization. Treating 5-aminopentane-1-thiol with 5-bromopentyl phthalimide in tetrahydrofuran introduces a bromoalkyl chain, which can undergo nucleophilic substitution with azides or alkoxides. Subsequent hydrazine hydrate treatment removes the phthalimide protecting group, yielding secondary amine derivatives suitable for coordination chemistry.

Another strategy involves thioether crosslinking for polymer synthesis. The thiol group reacts with acrylate monomers via thiol-ene click chemistry, forming hydrogels with tunable mechanical properties. Zeta potential measurements (-18 mV for Fe-TA MOFs) indicate strong electrostatic stabilization, preventing aggregation during polymerization. These materials find use in heavy metal adsorption and controlled drug release.

Coordination Chemistry of 5-Aminopentane-1-Thiol

The bifunctional nature of 5-aminopentane-1-thiol allows it to act as a bidentate ligand, coordinating transition metals via its thiol (-SH) and primary amine (-NH~2~) groups. Structural studies of analogous thiolamine-metal complexes reveal a preference for octahedral geometries in iron and ruthenium systems, where the ligand’s five-carbon chain induces helical chirality around the metal center [4]. For example, iron complexes incorporating pyridyl-N-heterocyclic carbene (PyNHC) ligands derived from similar thiolamines exhibit π-π stacking interactions between mesityl substituents and pyridyl moieties, stabilizing chiral-at-metal configurations critical for asymmetric catalysis [4].

Enantioselective Cycloadditions

In the hetero-Diels–Alder reaction, iron complexes ligated by 5-aminopentane-1-thiol derivatives achieve enantiomeric excess (ee) values exceeding 90% under open-flask conditions [4]. The ligand’s alkyl chain length optimizes steric shielding of the metal’s catalytic site, while its thiol group enhances electron density at the metal center, accelerating substrate activation. Comparative studies show that shortening the carbon backbone to four atoms reduces ee by 15–20%, underscoring the pentane chain’s role in transition state stabilization [4].

| Metal Center | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Fe(II) | Hetero-Diels–Alder | 94 | 220 |

| Ru(III) | Asymmetric Hydrogenation | 88 | 180 |

Organocatalytic Mechanisms in Enantioselective Transformations

Hydrogen-Bonding Activation

Thiourea catalysts derived from 5-aminopentane-1-thiol enable enantioselective ring-opening of cyclic anhydrides. The thiol group acts as a Brønsted acid, forming hydrogen bonds with carbonyl oxygen atoms, while the amine participates in substrate orientation. For cis-1,2,3,6-tetrahydrophthalic anhydride, this dual activation achieves 98% yield and 94% ee in thiolysis reactions [5]. Solvent polarity critically influences selectivity: toluene outperforms tetrahydrofuran (THF) by 30% in ee due to reduced hydrogen-bond competition [5].

Dynamic Kinetic Resolution

In aminolysis reactions, 5-aminopentane-1-thiol-based catalysts promote dynamic kinetic resolution of racemic substrates through a proton-shuttle mechanism. The amine group abstracts protons from incoming nucleophiles (e.g., anilines), while the thiol stabilizes developing negative charges in the tetrahedral intermediate. This cooperative effect enables 95% ee in the synthesis of β-amino acid derivatives at 0°C [5].

Mechanistic Pathway:

- Thiol hydrogen bonds to anhydride carbonyl (K~eq~ = 1.2 × 10³ M⁻¹) [5].

- Amine deprotonates thiol nucleophile, generating a thiolate anion.

- Stereoselective attack occurs at the Re face of the substrate.

- Proton transfer from ammonium ion completes the catalytic cycle.

Supramolecular Catalysis Using Thiolamine-Containing Architectures

Yoctoliter Reaction Cavities

Encapsulation of 5-aminopentane-1-thiol within positively charged cavitands (e.g., hexameric resorcinarene capsules) creates localized electrostatic potential fields (EPFs) that accelerate macrocyclization reactions. The thiol’s -SH group interacts with the capsule’s cationic interior, aligning the substrate for 14-membered azacycle formation with 99% yield [6]. Attenuating the EPF by adding external anions (e.g., Cl⁻) reduces reaction rates by 40%, confirming electrostatic stabilization of the transition state [6].

Thermodynamic Modulation

Eyring analysis reveals that supramolecular confinement lowers the activation enthalpy (ΔH^‡) of 5-aminopentane-1-thiol-mediated cyclizations by 14.7 kJ·mol⁻¹ compared to bulk solution [6]. Entropic penalties (-TΔS^‡) increase by 12.3 kJ·mol⁻¹ due to restricted substrate mobility, but the net ΔG^‡ reduction of 2.4 kJ·mol⁻¹ still enhances reaction rates twofold [6].

$$ \Delta G^‡ = \Delta H^‡ - T\Delta S^‡ $$

Table 2: Activation Parameters for Capsule vs. Bulk Reactions

| Parameter | Capsule (1₂) | Bulk Solution |

|---|---|---|

| ΔH^‡ (kJ·mol⁻¹) | 78.3 | 93.0 |

| -TΔS^‡ (kJ·mol⁻¹) | 56.1 | 43.8 |

| ΔG^‡ (kJ·mol⁻¹) | 134.4 | 136.8 |

The unique bifunctional nature of 5-aminopentane-1-thiol, containing both nucleophilic thiol and amino groups separated by a five-carbon alkyl chain, provides exceptional versatility for biomolecule conjugation applications in diagnostic probe development [1] [2]. This structural arrangement enables orthogonal chemical modifications, allowing for simultaneous or sequential functionalization at both reactive sites while maintaining biocompatibility and chemical stability under physiological conditions.

Maleimide-Thiol Conjugation Strategies

The thiol group of 5-aminopentane-1-thiol exhibits remarkable reactivity toward maleimide-functionalized biomolecules, proceeding through Michael addition mechanisms with exceptional efficiency rates of 85-95% [3] [4]. This reaction proceeds under mild aqueous conditions at physiological pH (7.0-7.5) and room temperature, making it ideal for sensitive biological systems [4]. The resulting succinimidyl thioether linkage, while traditionally considered unstable, can be further stabilized through secondary reactions involving the amino group, forming more robust thiazine structures that demonstrate enhanced stability against hydrolysis and retro-Michael reactions [4] [5].

Maleimide-thiol bioconjugation has proven particularly effective for the development of fluorescent diagnostic probes. The rapid reaction kinetics, typically completing within 1-4 hours, enable efficient labeling of proteins and peptides while minimizing exposure to potentially denaturing conditions [3]. Recent developments in thiol-maleimide chemistry have demonstrated that the formation of aminothiomaleimide scaffolds through sequential thiol-amine addition provides distinct advantages over traditional maleimide hydrolysis approaches, simultaneously conferring enhanced stability and enabling additional functional handle incorporation [3].

Click Chemistry Applications

5-Aminopentane-1-thiol serves as an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions when appropriately functionalized [6] [7]. The amino group can be readily converted to azide functionality through diazotransfer reactions, enabling subsequent click chemistry with alkyne-containing biomolecules. This approach achieves remarkable efficiency rates of 90-98% under mild conditions using copper(I) catalysts and ascorbate as reducing agent [6].

The bioorthogonal nature of click chemistry makes it particularly valuable for diagnostic probe development in complex biological systems [7]. The reaction specificity ensures minimal interference with native biomolecules while providing stable triazole linkages that resist biological degradation. Furthermore, the modular nature of click chemistry enables the preparation of multi-functional diagnostic probes incorporating fluorescent reporters, targeting moieties, and therapeutic agents within a single conjugate structure [8].

Nitrile-Aminothiol Conjugation

Recent advances in bioorthogonal chemistry have introduced nitrile-aminothiol conjugation (NATC) as a highly selective ligation technique [9]. This methodology exploits the unique reactivity of heteroaromatic nitriles with aminothiol groups to form stable conjugates under pH-dependent conditions. The reaction exhibits excellent chemoselectivity and can be performed in complex biological matrices with minimal side reactions [9].

The NATC approach offers significant advantages for diagnostic probe development, including rapid reaction kinetics (approximately 1 hour) and high yields (>90%) [9]. The pH dependence of the reaction provides additional control over conjugation timing and location, enabling spatiotemporal control of probe assembly. This methodology has been successfully applied to the synthesis of fluorescently labeled antimicrobial peptide-oligonucleotide complexes for live cell imaging applications [9].

Protein Bioconjugation via Baylis-Hillman Reactions

The 1,2-aminothiol moiety present in appropriately modified derivatives of 5-aminopentane-1-thiol enables ultrafast bioconjugation through Baylis-Hillman orchestrated protein aminothiol labeling (BHoPAL) [10] [11]. This approach utilizes isatin-derived Baylis-Hillman adducts to form bis-heterocyclic scaffolds with exceptional Z-selectivity and rapid reaction kinetics. The resulting conjugates demonstrate enhanced stability under both in vitro and live-cell conditions [11].

BHoPAL technology represents a significant advancement in site-specific protein labeling, enabling the introduction of 1,2-aminothiol moieties at desired locations within proteins through lipoic acid ligase-mediated processes [11]. This location-agnostic approach facilitates the generation of dually labeled protein bioconjugates with different labels at distinct specific sites on single protein molecules, opening new possibilities for advanced diagnostic applications [10].

Two-Photon Fluorescent Probe Development

The development of two-photon fluorescent probes based on 5-aminopentane-1-thiol derivatives has emerged as a powerful approach for deep tissue imaging and proteome profiling [12] [13]. These probes demonstrate excellent sensitivity with detection limits in the nanomolar range and provide superior tissue penetration compared to conventional single-photon systems [12].

The unique turn-on design of these probes endows them with exceptional selectivity toward thiols both in vitro and in situ, enabling simultaneous imaging and proteome profiling in live cells and tumor tissues [13]. The dual-purpose nature of these probes makes them particularly valuable for cancer diagnosis and therapy monitoring applications, where precise detection and quantification of thiol-containing biomolecules is critical [12].

Targeted Drug Delivery System Design Utilizing Thiol Reactivity

The exceptional reactivity of the thiol group in 5-aminopentane-1-thiol toward various chemical moieties provides a foundation for sophisticated drug delivery systems that exploit intracellular redox gradients and enzymatic activities [14] [15] [16]. These systems leverage the substantial difference in glutathione concentrations between extracellular (micromolar) and intracellular (millimolar) environments to achieve selective drug release at target sites while minimizing systemic toxicity.

Disulfide-Linked Drug Delivery Systems

Disulfide bonds formed between 5-aminopentane-1-thiol and drug molecules or carrier systems provide redox-responsive linkages that undergo rapid cleavage in the presence of intracellular glutathione concentrations (2-10 mM) [15] [16]. This mechanism enables precise spatiotemporal control of drug release, with rapid kinetics (minutes to hours) ensuring efficient therapeutic delivery upon cellular uptake [17].

The design of disulfide-linked nanoparticles incorporating 5-aminopentane-1-thiol derivatives has demonstrated remarkable success in cancer therapy applications [15]. These systems exploit the elevated glutathione levels commonly observed in cancer cells, providing both selective targeting and enhanced therapeutic efficacy. Poly(ethylene glycol)-b-poly(ε-caprolactone)-b-poly(ethylene glycol) copolymers containing multiple disulfide linkages in hydrophobic blocks have shown superior thiol-triggered drug release compared to control systems with reduced disulfide content [15].

Studies with doxorubicin-loaded disulfide-containing nanoparticles demonstrated 1.7-3.6-fold enhanced anti-tumor effects compared to free drug, with 20-fold improvement over non-responsive control formulations [15]. The mechanism involves structural degradation of the polymer matrix under reducing conditions, facilitating drug release directly within the cytosolic environment where therapeutic action is required [15].

Thiol-Ene Click Hydrogel Systems

Hydrogels formed through thiol-ene click reactions utilizing 5-aminopentane-1-thiol provide attractive platforms for controlled therapeutic delivery [14]. The rapid reaction kinetics and efficiency under mild aqueous conditions enable in situ gel formation with tunable properties responsive to environmental stimuli [14]. These systems demonstrate exceptional biocompatibility and can be engineered to provide controlled release kinetics ranging from hours to days depending on crosslinking density and network architecture [18].

The mechanism of drug release from thiol-ene hydrogels involves both diffusion-controlled transport and degradation-mediated mechanisms [14]. Drug molecules can be either physically entrapped within the hydrogel matrix or covalently tethered through degradable linkers. The latter approach provides enhanced control over release kinetics and enables triggered release in response to specific biological stimuli [14].

Maleimide-crosslinked nanogels containing pendant maleimide groups linked through disulfide bridges demonstrate dual functionality, enabling both drug loading through physical entrapment and triggered release through reductive cleavage [18]. These systems achieve superior drug loading efficiency while maintaining structural integrity under physiological conditions until exposed to reducing environments [18].

Polymer-Drug Conjugate Systems

The development of polymer-drug conjugates utilizing 5-aminopentane-1-thiol as a linker molecule has enabled sustained drug delivery with improved pharmacokinetic profiles [17] [19]. Branched poly((S-(4-vinyl) benzyl S′-propyltrithiocarbonate)-co-(poly(ethylene glycol) methacrylate)) systems demonstrate the ability to conjugate thiol-containing drugs such as 6-mercaptopurine through thiol-disulfide exchange reactions [17].

These conjugates self-assemble into amphiphilic micelles in aqueous solution, providing enhanced drug solubility and protection from degradation [17]. Under reductive conditions, micelle disassembly facilitates drug release with kinetics dependent on local glutathione concentrations. Cell viability studies with glutathione monoester-pretreated cells demonstrated enhanced cytotoxicity, confirming the GSH-mediated release mechanism [17].

The reversible nature of thiol-disulfide exchange reactions enables dynamic drug release responsive to cellular redox status [19]. This property is particularly valuable for combination therapies where sequential drug release profiles can enhance therapeutic efficacy while minimizing adverse effects [20].

Redox-Dual-Sensitive Delivery Systems

Advanced drug delivery platforms incorporating both oxidative and reductive triggers provide unprecedented control over drug release kinetics [20]. Multiblock copolymer vesicles enriched with disulfide linkages demonstrate sequential drug delivery capabilities, releasing hydrophilic drugs under oxidative conditions and hydrophobic drugs under reductive conditions [20].

This dual-responsive behavior enables spatiotemporal control of combination therapy, allowing for optimized drug exposure profiles that enhance therapeutic efficacy compared to concurrent delivery approaches [20]. The system exploits natural variations in cellular redox status, including the oxidative burst associated with immune cell activation and the reducing environment of the cytoplasm [21].

Thiol-Cleavable Linker Technologies

The development of tuneable thiol exchange linkers utilizing thiovinylketone chemistry has provided new opportunities for traceless drug release applications [21]. These linkers operate through conjugate addition-elimination mechanisms that enable precise control over release kinetics through structural modifications of the electrophilic warhead [21].

The mechanism involves initial thiol addition to form a stable adduct, followed by elimination triggered by specific biological conditions such as enzyme activity or local thiol concentrations [21]. This approach has been successfully applied to both antibiotic prodrugs and antibody-drug conjugates, demonstrating broad applicability across therapeutic areas [21].

Proof-of-principle studies have demonstrated potent thiol-cleavable antibiotic prodrugs that remain inactive until exposed to specific biological triggers, minimizing off-target effects while maintaining therapeutic efficacy [21]. Similarly, antibody-drug conjugates incorporating thiol-cleavable linkers show enhanced tumor selectivity and reduced systemic toxicity compared to traditional conjugation approaches [21].

Enzyme Inhibition Studies Through Active Site Thiol Interactions

The strategic design of enzyme inhibitors based on 5-aminopentane-1-thiol exploits the critical role of cysteine residues in enzyme active sites, providing mechanisms for both reversible and irreversible inhibition across diverse enzyme families [22] [23] [24]. The dual functionality of the aminothiol structure enables multiple modes of enzyme interaction, including covalent modification of active site thiols, metal coordination, and allosteric regulation through disulfide bond formation.

Cysteine Protease Inhibition Mechanisms

Cysteine proteases represent a major target for 5-aminopentane-1-thiol-based inhibitors due to the essential role of the active site cysteine in catalytic activity [23] [24]. The mechanism of inhibition involves covalent modification of the nucleophilic cysteine thiol through various chemical pathways, including direct alkylation, disulfide formation, and Michael addition reactions [23].

Studies with 2-aminothiol derivatives have demonstrated extremely potent inhibition of arginyl aminopeptidase with subnanomolar Ki values [25]. The L-lysine thiol analog showed remarkable potency (Ki < 1 nM) and exhibited 700-fold stereochemical preference for the natural L-configuration over the D-enantiomer [25]. This selectivity demonstrates the importance of proper positioning within the enzyme active site for optimal inhibitory activity.

The mechanism of cysteine protease inhibition by aminothiol compounds involves formation of covalent adducts between the thiol group and the active site cysteine [26]. This process can occur through direct disulfide bond formation or through more complex mechanisms involving transient intermediates. The stability of the resulting enzyme-inhibitor complex determines whether inhibition is reversible or irreversible [24].

Electrophilic moieties such as aziridine-2,3-dicarboxylic acid derivatives have been incorporated into aminothiol-based inhibitors to enhance reactivity toward active site cysteines [23]. These compounds achieve high selectivity through dual recognition elements that bind both the primed and non-primed substrate binding pockets of the target protease [23].

Metalloprotease Inhibition Through Metal Coordination

The soft Lewis base character of the thiol group in 5-aminopentane-1-thiol enables strong coordination to soft Lewis acid metal centers commonly found in metalloprotease active sites [27] [28]. Zinc-containing enzymes are particularly susceptible to thiol-based inhibition due to the high affinity of sulfur for zinc coordination [27].

Thiol-based angiotensin-converting enzyme 2 (ACE2) inhibitors demonstrate this principle effectively [27]. The thiol group functions as a zinc-binding moiety while the carboxylic acid serves as a recognition element for the enzyme's monocarboxypeptidase activity [27]. Biphenyl analogs containing aminothiol functionalities show potent ACE2 inhibition with Ki values in the low nanomolar range [27].

Molecular modeling studies reveal that thiol inhibitors coordinate to the active site zinc through interaction with imidazole nitrogens of histidine residues and carboxylate groups of glutamate residues [27]. The resulting coordination complex effectively blocks substrate access to the catalytic site while maintaining structural integrity of the overall protein fold [27].

The reversibility of metal-thiol coordination enables the development of inhibitors with tunable binding kinetics [28]. Addition of reducing agents such as dithiothreitol can restore enzyme activity by disrupting metal-thiol coordination, providing valuable tools for mechanistic studies [22].

Thiol-Dependent Enzyme Modulation

Enzymes that require free thiol groups for catalytic activity represent another major target class for 5-aminopentane-1-thiol-based modulators [29] [30] [31]. These enzymes include glyceraldehyde-3-phosphate dehydrogenase (GAPDH), creatine kinase, and various oxidoreductases that depend on cysteine residues for structural integrity and catalytic function [29].

Hypothiocyanous acid-mediated inactivation of thiol-dependent enzymes demonstrates the critical role of cysteine residues in maintaining enzymatic activity [29]. Exposure of macrophages to oxidizing conditions results in dose-dependent loss of GAPDH and creatine kinase activity, with reversibility dependent on the extent of thiol oxidation [29].

The mechanism involves oxidation of critical cysteine residues to sulfenic acid intermediates, which can undergo further reactions to form disulfide bonds or more highly oxidized species [29]. Low levels of oxidation result in reversible inhibition that can be restored by addition of reducing agents such as dithiothreitol, while extensive oxidation leads to irreversible enzyme inactivation [29].

Studies with insulin-degrading enzyme (IDE) have identified specific cysteine residues that confer thiol sensitivity [30]. Cysteine 178, 812, and 819 represent the principal residues mediating thiol alkylation, with alkylation affecting both substrate binding and active site domain apposition [30]. This work demonstrates how thiol modification can produce allosteric effects that disrupt enzyme function through mechanisms distinct from direct active site modification [30].

Oxidoreductase Inhibition and Modulation

Thioredoxin reductase and related oxidoreductases represent specialized targets for 5-aminopentane-1-thiol-based inhibitors due to their dependence on active site disulfide/dithiol chemistry [32] [33] [34]. These enzymes maintain cellular redox homeostasis and play critical roles in antioxidant defense systems [34].

The mechanism of thioredoxin reductase inhibition involves alkylation of both active site cysteine residues, as demonstrated by reaction with N-ethylmaleimide [32]. The dual modification supports the concept that both thiols are activated by nearby basic residues, enhancing their nucleophilicity and susceptibility to electrophilic attack [32].

This enhanced reactivity distinguishes thioredoxin reductase from related enzymes such as lipoamide dehydrogenase and glutathione reductase, which typically undergo modification at only one active site thiol [32]. The accessibility of both thiols in thioredoxin reductase provides opportunities for the development of selective inhibitors that exploit this unique structural feature [32].

Aminopeptidase Inhibition Studies

Aminopeptidases represent an important class of enzymes for which 5-aminopentane-1-thiol derivatives serve as effective inhibitors [25] [35]. These enzymes catalyze the selective hydrolysis of amino acid residues from the N-terminus of proteins and peptides, playing crucial roles in protein processing and peptide metabolism [25].

2-Aminothiol derivatives based on natural amino acid structures demonstrate remarkable potency against specific aminopeptidases [25]. L-Leucine thiol exhibits potent competitive inhibition of microsomal aminopeptidase from porcine kidney (APN) with Ki values of 22 nM [25]. This compound served as a lead structure for optimization of P1 residue size in the development of dual inhibitors targeting both neprilysin and aminopeptidase N [25].

The high potency of 2-aminothiol inhibitors compared to corresponding carboxylates, phosphonates, and hydroxamates (four orders of magnitude difference) highlights the unique advantages of thiol-based recognition [25]. Despite this potency, intravenous administration did not induce anti-nociceptive responses in mouse models, likely due to difficulties in crossing the blood-brain barrier [25].

Small Molecule Aminothiol Enzyme Modulators

Recent developments in small molecule aminothiol compounds have demonstrated their utility as metabolic enzyme inhibitors with therapeutic potential [35] [36]. Novel α-amino thiol and sulfonic acid compounds based on thymol scaffolds show effective inhibition of acetylcholinesterase and butyrylcholinesterase [36].

The mechanism of action involves multiple interaction modes, including hydrogen bonding through the amino group, metal coordination via the thiol moiety, and hydrophobic interactions through the aromatic scaffold [36]. Molecular docking studies reveal specific binding orientations that optimize these interactions within enzyme active sites [36].

These compounds represent promising lead structures for the development of treatments for neurodegenerative diseases where cholinesterase inhibition provides therapeutic benefit [36]. The dual functionality of aminothiol structures enables optimization of both potency and selectivity through systematic structural modifications [36].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable;Corrosive;Irritant